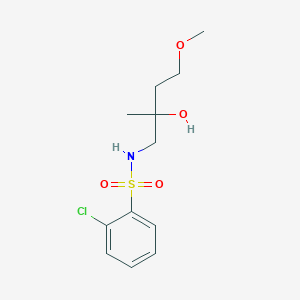

2-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO4S/c1-12(15,7-8-18-2)9-14-19(16,17)11-6-4-3-5-10(11)13/h3-6,14-15H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATXIFUXMYJKBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNS(=O)(=O)C1=CC=CC=C1Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide typically involves multiple steps, starting with the chlorination of a benzene ring followed by the introduction of the sulfonamide group. The hydroxy-methoxy-methylbutyl side chain is then attached through a series of reactions that may include alkylation and hydroxylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine derivative.

Scientific Research Applications

2-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxy and methoxy groups may also play a role in these interactions, influencing the compound’s overall activity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Conformational Differences

Table 1: Key Structural Parameters of Selected Sulfonamide Derivatives

*Dihedral angle between the sulfonyl benzene ring and the –SO₂–NH–C(O)– segment.

Key Observations:

- Branching and Hydrophilicity: The target compound’s 2-hydroxy-4-methoxy-2-methylbutyl chain introduces greater conformational flexibility and polarity compared to rigid aromatic substituents (e.g., benzoyl groups in ). This may enhance aqueous solubility and alter binding interactions in biological systems.

- Torsional Flexibility: Benzoyl-substituted analogues exhibit dihedral angles between 73.3° and 89.4°, indicating twisted conformations at the sulfonamide nitrogen . The target compound’s alkyl chain likely adopts a more variable conformation due to reduced steric hindrance.

- Hydrogen Bonding: All analogues form N–H···O(S) hydrogen bonds, critical for crystal packing .

Physicochemical Properties

- Solubility: The hydroxyl and methoxy groups in the target compound likely increase polarity, enhancing water solubility compared to benzoyl derivatives (logP reduction).

- Thermal Stability: Benzoyl analogues exhibit stable crystalline forms due to strong hydrogen bonding . The target compound’s flexible chain may lower melting points but improve amorphous dispersion.

Biological Activity

2-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound features a chlorinated benzene ring, a sulfonamide group, and a hydroxy-methoxy-methylbutyl side chain, which may influence its interactions with biological targets.

The synthesis of this compound typically involves several steps:

- Chlorination of Benzene : Introduction of the chlorine atom to the benzene ring.

- Formation of the Sulfonamide Group : The sulfonamide group is added through a nucleophilic substitution reaction.

- Attachment of Hydroxy-Methoxy-Methylbutyl Side Chain : This step may include alkylation and hydroxylation reactions under controlled conditions to ensure high purity and yield.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The sulfonamide group can inhibit enzymes involved in bacterial folic acid synthesis, while the hydroxy and methoxy groups may enhance binding affinity through hydrogen bonding. This multi-target interaction profile suggests that the compound could exhibit diverse pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with hydroxy and methoxy groups have shown promising antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disruption of biofilm formation and sensitization of bacterial cells to conventional antibiotics .

Anticancer Activity

Studies on related compounds have demonstrated notable antiproliferative effects against cancer cell lines. For example, certain benzimidazole derivatives with similar functional groups have shown IC50 values in the low micromolar range against breast cancer cell lines (MCF-7), indicating potential as anticancer agents . The presence of hydroxy and methoxy substituents appears to enhance these effects by modulating oxidative stress pathways within cells.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of related compounds against MRSA. It was found that certain derivatives could dislodge up to 80% of preformed biofilms at effective concentrations, highlighting their potential as therapeutic agents in treating resistant infections .

Study 2: Antiproliferative Effects

Another investigation focused on the antiproliferative activity of hydroxyl-substituted benzimidazoles. Compounds with similar structural features exhibited strong inhibitory effects on various cancer cell lines, suggesting that modifications to the side chains can significantly impact biological activity .

Summary of Biological Activities

| Activity Type | Evidence | IC50 Values |

|---|---|---|

| Antimicrobial | Significant activity against MRSA | MIC = 8 μM |

| Anticancer | Inhibition of MCF-7 cell proliferation | IC50 = 1.2–5.3 μM |

| Antioxidant | Enhanced antioxidant properties observed | Varies by compound |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide, and how are reaction conditions optimized?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution and sulfonamide bond formation. For example, analogous compounds are synthesized using 2-chlorobenzenesulfonamide derivatives reacted with hydroxy-alkoxy precursors under reflux with catalysts like triethylamine or phosphorus oxychloride . Solvents such as dichloromethane or dimethylformamide are chosen for solubility, and yields are optimized by controlling temperature (e.g., 0–60°C) and reaction time (5–24 hours) .

- Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography with silica gel .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., sulfonamide NH, methoxy, and chloro substituents) and confirm regiochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve absolute configuration and molecular conformation using single-crystal diffraction data refined with SHELXL .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodology :

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer activity using MTT assays on cancer cell lines (e.g., IC determination) .

- Target Identification : Use molecular docking to predict interactions with enzymes (e.g., NLRP3 inflammasome) or receptors, guided by structural analogs .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural analysis?

- Methodology :

- Crystallographic Ambiguities : Compare torsional angles (e.g., S–N–C–O dihedral angles) with analogous structures to identify conformational flexibility. For example, dihedral angles between sulfonyl and benzoyl rings vary between 74.7° and 89.4° depending on substituents .

- Dynamic NMR : Detect rotameric equilibria in solution if crystallographic data conflicts with NMR peak splitting .

Q. What strategies mitigate low yields or side reactions during synthesis of the hydroxy-methoxybutyl sidechain?

- Methodology :

- Protecting Groups : Temporarily protect the hydroxyl group (e.g., using tert-butyldimethylsilyl ether) to prevent undesired nucleophilic attacks during sulfonamide formation .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance regioselectivity in multi-step reactions .

Q. How can computational methods improve the design of bioactivity experiments?

- Methodology :

- DFT Calculations : Use density-functional theory (e.g., B3LYP/6-311++G(d,p)) to predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with observed reactivity or binding affinity .

- Molecular Dynamics (MD) : Simulate ligand-target binding stability over time to prioritize in vitro assays .

Q. What experimental approaches validate the compound’s mechanism of action in biological systems?

- Methodology :

- SAR Studies : Synthesize derivatives with modified substituents (e.g., replacing methoxy with ethoxy) to identify critical pharmacophores .

- Biochemical Assays : Measure inhibition of specific pathways (e.g., IL-1β release for NLRP3 inhibitors) using ELISA or Western blot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.